Decyl disulfide
Overview
Description
Decyl disulfide is a chemical compound with the molecular formula C20H42S2 . It is a disulfide, which means it contains a sulfur-sulfur bond.
Synthesis Analysis
The synthesis of disulfides like Decyl disulfide can be achieved through various methods. One approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical alkyl- and aryltetrasulfides . Another method involves the use of a small molecule, ultraviolet-light, and palladium for chemo- and regio-selective activation of cysteine, which enables the one-pot formation of multiple disulfide bonds in various peptides and proteins .
Molecular Structure Analysis
The molecular structure of Decyl disulfide consists of a chain of carbon atoms with sulfur atoms attached. The exact 3D structure can be viewed using specific software .
Chemical Reactions Analysis
Decyl disulfide can participate in various chemical reactions. For instance, it has been used as a surfactant in top-down proteomics, where it was shown to be compatible with direct electrospray ionization (ESI)-MS analysis and reversed-phase liquid chromatography (RPLC)-MS analysis of proteins and protein complexes . Another study reported the decatungstate-catalyzed radical disulfuration through direct C-H functionalization for the preparation of unsymmetrical disulfides .
Scientific Research Applications
1. Photoluminescence Quantum Yield and Stability Improvement
- Application Summary: Decyl disulfide has been used to improve the photoluminescence quantum yields (PL QYs) and stability of blue-emitting CsPbBr3 nanoplatelets (NPLs). This is essential for their application in high-quality displays .
- Methods of Application: Highly luminescent CsPbBr3 NPLs were prepared by a modified supersaturated recrystallization synthesis strategy at room temperature. The resulting blue CsPbBr3 NPLs showed high PL QY of 98% and a full width at half maximum of 13 nm, benefiting from the decyl disulfide (DF) surface treatment .
- Results: The DF-treated CsPbBr3 NPLs showed lower Urbach energy (15 meV) and more outstanding water, acetone, and UV-light resistance stabilities than the pristine ones. This suggests that the surface ligand treatment can reduce Br- vacancy defects and inhibit the nonradiative recombination process .
2. Top-Down Proteomics
- Application Summary: Decyl disulfide has been used in the development of a cleavable DDM mimic, decyl-disulfide-β-D-maltoside (DSSM), for direct ESI-MS analysis of intact proteins and top-down proteomics .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
3. Nonionic, Cleavable Surfactant for Top-Down Proteomics
- Application Summary: Decyl disulfide has been used in the development of a nonionic, cleavable surfactant, n-decyl-disulfide-β-D-maltoside (DSSM), for top-down proteomics. DSSM was designed to mimic the properties of one of the most common surfactants used in structural biology, n-dodecyl-β-D-maltoside (DDM), but contains a disulfide bond that allows for facile cleavage and surfactant removal before or during MS analysis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
4. Photoluminescence Quantum Yield and Stability Improvement
- Application Summary: Decyl disulfide has been used to improve the photoluminescence quantum yields (PL QYs) and stability of blue-emitting CsPbBr3 nanoplatelets (NPLs). This is essential for their application in high-quality displays .
- Methods of Application: Highly luminescent CsPbBr3 NPLs were prepared by a modified supersaturated recrystallization synthesis strategy at room temperature. The resulting blue CsPbBr3 NPLs showed high PL QY of 98% and a full width at half maximum of 13 nm, benefiting from the decyl disulfide (DF) surface treatment .
- Results: The DF-treated CsPbBr3 NPLs showed lower Urbach energy (15 meV) and more outstanding water, acetone, and UV-light resistance stabilities than the pristine ones. This suggests that the surface ligand treatment can reduce Br- vacancy defects and inhibit the nonradiative recombination process .
5. Nonionic, Cleavable Surfactant for Top-Down Proteomics
- Application Summary: Decyl disulfide has been used in the development of a nonionic, cleavable surfactant, n-decyl-disulfide-β-D-maltoside (DSSM), for top-down proteomics. DSSM was designed to mimic the properties of one of the most common surfactants used in structural biology, n-dodecyl-β-D-maltoside (DDM), but contains a disulfide bond that allows for facile cleavage and surfactant removal before or during MS analysis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
6. Photoluminescence Quantum Yield and Stability Improvement
- Application Summary: Decyl disulfide has been used to improve the photoluminescence quantum yields (PL QYs) and stability of blue-emitting CsPbBr3 nanoplatelets (NPLs). This is essential for their application in high-quality displays .
- Methods of Application: Highly luminescent CsPbBr3 NPLs were prepared by a modified supersaturated recrystallization synthesis strategy at room temperature. The resulting blue CsPbBr3 NPLs showed high PL QY of 98% and a full width at half maximum of 13 nm, benefiting from the decyl disulfide (DF) surface treatment .
- Results: The DF-treated CsPbBr3 NPLs showed lower Urbach energy (15 meV) and more outstanding water, acetone, and UV-light resistance stabilities than the pristine ones. This suggests that the surface ligand treatment can reduce Br- vacancy defects and inhibit the nonradiative recombination process .
Safety And Hazards
Future Directions
Research on disulfides, including Decyl disulfide, is ongoing. For instance, a recent study demonstrated that Decyl disulfide surface treatment improved the photoluminescence quantum yield and stability of blue-emitting CsPbBr3 nanoplatelets . This suggests potential applications in high-quality displays. Another study discussed the potential of therapeutic peptides, which often contain disulfide bonds, in drug discovery .
properties
IUPAC Name |
1-(decyldisulfanyl)decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPKRIELSFBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146874 | |
Record name | Decyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl disulfide | |
CAS RN |
10496-18-1 | |
Record name | Decyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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